molecular formula C9H12BrNO B13736406 3-Acetyl-N-ethylpyridinium bromide

3-Acetyl-N-ethylpyridinium bromide

Cat. No.: B13736406
M. Wt: 230.10 g/mol
InChI Key: QFDIKXPXNKKEQQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-N-ethylpyridinium Bromide (CAS 148355-65-1) is an organic salt with the molecular formula C9H12BrNO . It belongs to the class of N-alkylpyridinium compounds, which are of significant interest in synthetic and medicinal chemistry. Pyridinium bromides serve as key intermediates and building blocks in organic synthesis. For instance, 3-acetylpyridine, a closely related precursor, is utilized in the "3-acetylpyridine route" for the racemic synthesis of ipecac and Alangium alkaloids, demonstrating the value of such structures in constructing complex nitrogen-containing molecules . Furthermore, various pyridinium bromide salts have been investigated for their potential biological activities. Recent studies on novel dimeric pyridinium bromide analogues have shown promising in vitro antiproliferative activity against certain human cancer cell lines, highlighting the broader research interest in this family of compounds . This product is intended for research and laboratory use only. This compound is strictly for professional application and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide

InChI

InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

QFDIKXPXNKKEQQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC(=C1)C(=O)C.[Br-]

Origin of Product

United States

Synthetic Methodologies for 3 Acetyl N Ethylpyridinium Bromide and Analogues

Quaternization Reactions for Pyridinium (B92312) Salt Formation

The most fundamental method for the synthesis of N-alkylpyridinium salts is the quaternization of the pyridine (B92270) nitrogen. This typically involves the reaction of a pyridine derivative with an alkyl halide.

N-Alkylation of 3-Acetylpyridine (B27631) with Alkyl Halides

The classical approach to synthesizing 3-Acetyl-N-ethylpyridinium bromide is through the N-alkylation of 3-acetylpyridine with an alkyl halide, specifically ethyl bromide. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the alkyl halide. researchgate.net The presence of the acetyl group at the 3-position of the pyridine ring is expected to influence the reactivity of the nitrogen atom.

The general reaction is as follows:

Scheme 1: Synthesis of this compound via N-alkylation.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the quaternization reaction is highly dependent on several factors, including the solvent, temperature, and reaction time. While specific optimization data for the synthesis of this compound is not extensively documented in publicly available literature, general principles for the optimization of pyridinium salt synthesis can be applied.

A study on the synthesis of butylpyridinium bromide using a continuous flow system and multi-objective Bayesian optimization (EDBO+) highlights a modern approach to refining reaction conditions. ucla.edu This methodology allows for the simultaneous optimization of reaction yield and production rate by systematically exploring the reaction space, which includes parameters like temperature and residence time. ucla.edu Such an approach could be effectively employed to determine the optimal conditions for the synthesis of this compound, aiming for high yield and purity while minimizing reaction time and energy consumption.

Table 1: Parameters for Optimization of Pyridinium Salt Synthesis

ParameterInfluence on ReactionPotential Optimization Strategy
Solvent Can affect the solubility of reactants and the rate of reaction.Screening of various solvents (e.g., acetonitrile, acetone, toluene) to find the optimal medium.
Temperature Higher temperatures generally increase the reaction rate but can also lead to side reactions.Systematic variation to find the ideal balance between reaction speed and product purity.
Reactant Ratio The stoichiometry of 3-acetylpyridine to ethyl bromide can impact the conversion rate.Experimenting with a slight excess of the alkylating agent to drive the reaction to completion.
Reaction Time Sufficient time is needed for the reaction to go to completion.Monitoring the reaction progress over time to determine the point of maximum yield.

Novel Oxidative C-H Functionalization Approaches to Pyridinium Salts

Recent advancements in synthetic chemistry have introduced novel methods for the formation of pyridinium salts that bypass the traditional N-alkylation route. One such approach is the oxidative C-H functionalization. These methods involve the direct formation of a C-N bond at a C-H site, offering alternative pathways to pyridinium scaffolds. nih.gov

While direct oxidative C-H functionalization to yield this compound has not been specifically reported, the general principles are applicable. These reactions often utilize a metal catalyst and an oxidant to activate a C-H bond, which is then trapped by the pyridine nitrogen. nih.gov This strategy could potentially be applied to an ethyl-containing substrate in the presence of 3-acetylpyridine.

Preparation of Modified Pyridinium Scaffolds through Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient route to diverse chemical structures. While a direct MCR for the synthesis of this compound is not described, analogous MCRs are used to prepare related heterocyclic systems. For instance, the synthesis of zwitterionic salts of pyridinium has been achieved through three-component reactions involving pyridacylpyridinium iodides, aromatic aldehydes, and Meldrum's acid or N,N-dimethylbarbituric acid. colab.ws These types of reactions showcase the potential for developing novel MCRs that could incorporate 3-acetylpyridine, an ethyl source, and a third component to generate modified pyridinium structures in a highly convergent manner.

Derivatization Strategies for Pyridinium Cations

The 3-acetylpyridinium cation serves as a versatile scaffold for further chemical modifications. Derivatization can occur at the acetyl group, the ethyl group, or the pyridine ring itself.

One common strategy involves the chemical transformation of the acetyl group. For example, the carbonyl group can undergo reduction to an alcohol or be converted to other functional groups through reactions with various nucleophiles.

Furthermore, the pyridine ring of the N-substituted pyridinium salt can be a target for functionalization. The existing substituents can direct further reactions to specific positions on the ring. The activation of pyridinium salts can also facilitate electrophilic acylation, providing a method to introduce additional acyl groups onto the pyridine ring. umich.edu Asymmetric hydrogenation of 3-substituted pyridinium salts has also been demonstrated, leading to chiral piperidines, which are valuable building blocks in medicinal chemistry. unimi.itnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of a compound in solution. For 3-Acetyl-N-ethylpyridinium bromide, a complete assignment of its proton and carbon signals is crucial for confirming its synthesis and understanding its electronic and conformational properties.

Proton (¹H) NMR Spectroscopic Analysis of N-Ethylpyridinium Systems

The ¹H NMR spectrum of N-ethylpyridinium systems is characterized by distinct signals for the pyridinium (B92312) ring protons and the N-ethyl substituent. The quaternization of the nitrogen atom significantly deshields the adjacent protons, causing them to resonate at a lower field compared to their non-quaternized pyridine (B92270) precursors.

In the case of this compound, the protons of the pyridinium ring are expected to appear in the aromatic region, typically between δ 8.0 and 9.5 ppm. The electron-withdrawing acetyl group at the 3-position further influences the chemical shifts of the ring protons. The proton at the 2-position (H-2) is expected to be the most downfield-shifted due to its proximity to the positively charged nitrogen and the inductive effect of the acetyl group. The H-6 proton will also be significantly deshielded. The H-4 and H-5 protons will resonate at a relatively higher field within this region.

The N-ethyl group will exhibit a characteristic A3X2 spin system. The methylene (B1212753) protons (-CH2-) directly attached to the pyridinium nitrogen will be deshielded and are expected to appear as a quartet around δ 4.5-5.0 ppm, coupled to the methyl protons. The terminal methyl protons (-CH3) will resonate further upfield as a triplet, typically in the range of δ 1.5-2.0 ppm. The acetyl group's methyl protons will present as a singlet in the upfield region, likely around δ 2.5-3.0 ppm.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H-29.3 - 9.5s-
H-69.0 - 9.2d6.0 - 8.0
H-48.8 - 9.0d6.0 - 8.0
H-58.2 - 8.4t6.0 - 8.0
N-CH2-4.7 - 4.9q~7.0
Acetyl-CH32.7 - 2.9s-
N-CH2-CH31.6 - 1.8t~7.0

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Pyridinium Ring and Substituents

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbons of the pyridinium ring in this compound are expected to be significantly downfield due to the deshielding effect of the cationic nitrogen.

The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The pyridinium ring carbons will resonate in the aromatic region, generally between δ 120 and 150 ppm. The C-2 and C-6 carbons, being closest to the nitrogen, will be the most deshielded among the ring carbons. The presence of the acetyl group at the C-3 position will also influence the chemical shifts of the surrounding carbons.

The carbons of the N-ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH2-) is expected around δ 50-60 ppm, while the methyl carbon (-CH3) will be found at a higher field, typically δ 15-20 ppm. The acetyl methyl carbon is expected to resonate around δ 25-30 ppm.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O195 - 198
C-2148 - 150
C-6146 - 148
C-4144 - 146
C-3138 - 140
C-5128 - 130
N-CH2-55 - 58
Acetyl-CH328 - 30
N-CH2-CH316 - 18

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While standard ¹H and ¹³C NMR provide the basic structural framework, advanced NMR techniques can offer deeper insights into the stereochemistry and conformational preferences of this compound.

Due to the potential for restricted rotation around the C3-C(O) bond, the acetyl group may adopt a specific orientation relative to the pyridinium ring. Nuclear Overhauser Effect (NOE) spectroscopy, such as NOESY or ROESY, can be employed to probe the spatial proximity between the acetyl methyl protons and the pyridinium ring protons (H-2 and H-4). The observation of NOE cross-peaks would indicate a preferred conformation in solution.

Furthermore, theoretical calculations, such as Density Functional Theory (DFT), can be used to model the conformational landscape of the 3-acetyl-N-ethylpyridinium cation. thieme-connect.de By calculating the energies of different rotational isomers, the most stable conformation can be predicted. These computational findings can then be correlated with the experimental NMR data to provide a comprehensive understanding of the molecule's three-dimensional structure in solution. thieme-connect.de The stability of the acetylpyridinium cation is influenced by the electronic nature of substituents on the pyridine ring, with electron-donating groups generally leading to greater stabilization. thieme-connect.de

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, as well as crucial information about the crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of this compound

While a specific crystal structure for this compound is not publicly available, the general features can be predicted based on studies of similar pyridinium bromide salts. The synthesis of this compound has been reported, with a melting point of 112-114 °C, indicating a crystalline solid suitable for X-ray diffraction analysis.

A typical X-ray diffraction experiment would involve mounting a suitable single crystal on a diffractometer and collecting diffraction data. The resulting electron density map would be solved and refined to yield the final crystal structure. The pyridinium ring is expected to be essentially planar, and the bond lengths and angles would reflect the delocalized positive charge. The geometry of the N-ethyl and 3-acetyl substituents would also be precisely determined.

Analysis of Crystal Packing and Intermolecular Interactions in Pyridinium Bromide Salts

The crystal packing of pyridinium bromide salts is governed by a variety of non-covalent interactions, including ionic interactions, hydrogen bonds, and potentially π-π stacking. In the solid state of this compound, the bromide anion (Br⁻) would be expected to form close contacts with the positively charged pyridinium cation.

A key feature in the crystal structures of many pyridinium bromide salts is the presence of C-H···Br hydrogen bonds. The acidic protons of the pyridinium ring and the N-ethyl group can act as hydrogen bond donors to the bromide anion. These interactions play a significant role in stabilizing the crystal lattice.

Mass Spectrometry for Molecular Confirmation and Mechanistic Insights

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the structure of compounds. For this compound, which has a molecular formula of C9H12BrNO and a molecular weight of approximately 230.10 g/mol , mass spectrometry provides definitive confirmation of its molecular ion and offers insights into its fragmentation patterns. chemsrc.com

The mass spectrum of this compound is expected to be characterized by the detection of the intact cation, 3-Acetyl-N-ethylpyridinium, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the cation (C9H12NO+), which is approximately 150.10 Da. The bromide counter-ion is generally not observed in positive-ion mode mass spectrometry.

The fragmentation of the 3-Acetyl-N-ethylpyridinium cation under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways based on the established fragmentation of pyridinium salts and ketones. Key fragmentation pathways would include:

Loss of the Ethyl Group: Cleavage of the N-ethyl bond would result in the loss of an ethyl radical (•C2H5, 29 Da), leading to a fragment ion corresponding to 3-acetylpyridine (B27631) with an m/z of 121. This is often a dominant fragmentation pathway for N-alkylpyridinium salts.

Loss of the Acetyl Group: Cleavage of the bond between the pyridine ring and the acetyl group would lead to the loss of an acetyl radical (•COCH3, 43 Da), resulting in an N-ethylpyridinium cation with an m/z of 108.

Cleavage of the Acetyl Group: Fragmentation can also occur within the acetyl group itself, with the loss of a methyl radical (•CH3, 15 Da) to yield a pyridinium-3-carbonyl cation, or the loss of carbon monoxide (CO, 28 Da) following rearrangement.

Ring Fragmentation: The pyridinium ring itself can undergo fragmentation, although this typically requires higher energy. The characteristic fragmentation of the pyridine ring involves the loss of hydrogen cyanide (HCN, 27 Da). nist.gov

The presence of bromine isotopes (79Br and 81Br in nearly a 1:1 ratio) would be significant if any fragments containing bromine were to be formed, for instance, through intermolecular reactions in the gas phase, which would present as a characteristic isotopic pattern. raco.catnist.gov

A summary of the predicted major mass spectral fragments for the 3-Acetyl-N-ethylpyridinium cation is presented in the table below.

Predicted Fragment Ion m/z (Da) Plausible Neutral Loss
[C9H12NO]+150-
[C7H7NO]+•121•C2H5
[C7H10N]+108•COCH3
[C8H9NO]+135•CH3
[C8H12N]+122CO

This table presents predicted data based on general fragmentation principles and has not been confirmed by experimental results for this specific compound.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups. By analyzing the IR spectra of related compounds such as 3-acetylpyridine chemicalbook.comnih.gov and bromoethane, docbrown.info the following key absorptions can be predicted:

Carbonyl (C=O) Stretch: A strong and sharp absorption band is anticipated in the region of 1680-1700 cm-1, characteristic of the C=O stretching vibration of the acetyl group attached to the aromatic pyridinium ring. masterorganicchemistry.com

Aromatic C-H and Ring Vibrations: The pyridinium ring should exhibit several absorption bands. C-H stretching vibrations are expected to appear above 3000 cm-1. C=C and C=N stretching vibrations within the ring will likely produce a series of bands in the 1400-1650 cm-1 region. docbrown.info

Aliphatic C-H Stretches: The ethyl group will give rise to C-H stretching vibrations in the 2850-2975 cm-1 range. docbrown.info

C-N Stretch: The C-N stretching vibration of the N-ethyl group attached to the pyridinium ring is expected in the 1200-1350 cm-1 region.

A summary of the predicted characteristic IR absorption bands for this compound is provided in the table below.

Functional Group Predicted Wavenumber (cm-1) Vibrational Mode
Carbonyl1680 - 1700C=O Stretch
Pyridinium Ring> 3000Aromatic C-H Stretch
Pyridinium Ring1400 - 1650C=C and C=N Stretch
Ethyl Group2850 - 2975Aliphatic C-H Stretch
N-Ethyl1200 - 1350C-N Stretch

This table presents predicted data based on characteristic functional group frequencies and has not been confirmed by experimental results for this specific compound.

For instance, in a hypothetical synthesis of this compound from 3-acetylpyridine and ethyl bromide, Raman spectroscopy could be employed to monitor the reaction progress. The disappearance of the characteristic Raman bands of the reactants and the simultaneous appearance of the bands corresponding to the product would indicate the progression of the reaction.

Key Raman-active vibrations that could be monitored include:

Reactant (3-acetylpyridine): The symmetric ring breathing mode of the pyridine ring in 3-acetylpyridine would have a strong Raman signal.

Reactant (Ethyl Bromide): The C-Br stretching vibration in ethyl bromide gives a characteristic Raman band. americanpharmaceuticalreview.comresearchgate.net

Product (this compound): The formation of the product could be tracked by the appearance of new bands associated with the N-ethylpyridinium cation, such as the symmetric ring breathing mode of the substituted pyridinium ring, which would be shifted compared to the starting pyridine derivative.

By creating a calibration curve that correlates the intensity of a characteristic Raman peak with the concentration of the reactant or product, quantitative analysis of the reaction kinetics can be achieved. This approach has been successfully used for monitoring other reactions involving brominated aromatic compounds. researchgate.net

Computational and Theoretical Investigations of 3 Acetyl N Ethylpyridinium Bromide

Prospective Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a cornerstone of modern computational chemistry, enabling the detailed examination of a molecule's electronic characteristics. For 3-Acetyl-N-ethylpyridinium bromide, such a study would be invaluable.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. A detailed FMO analysis for this compound would map out the most probable sites for nucleophilic and electrophilic attack, offering a predictive understanding of its reactive behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. libretexts.orguni-muenchen.deresearchgate.net By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. For this compound, an MEP map would highlight the charge localization, particularly around the pyridinium (B92312) ring, the acetyl group, and the bromide anion, which is crucial for understanding its intermolecular interactions.

The Potential of Quantum Chemical Calculations for Interaction Energies

Beyond the properties of a single ion pair, quantum chemical calculations can elucidate the complex interactions within larger clusters of ionic liquids.

Two-Body and Three-Body Effects in Ionic Liquid Clusters

In the condensed phase, the interactions between ions are not simply the sum of pairwise (two-body) interactions. Three-body effects, which account for the influence of a third ion on a pair, are also significant. A thorough investigation into the two- and three-body interaction energies within clusters of this compound would be essential for accurately modeling its bulk properties and understanding the cooperative effects that govern its structure and dynamics.

Advanced Methods for Accurate Energetics: SCS-IL-MP2 and SOS-IL-MP2

For a more precise determination of interaction energies in ionic liquids, specialized computational methods have been developed. The Spin-Component Scaled (SCS) and Scaled-Opposite-Spin (SOS) Møller-Plesset perturbation theory (MP2) methods, specifically parameterized for ionic liquids (IL), offer a significant improvement in accuracy over standard MP2. nih.gov Applying the SCS-IL-MP2 and SOS-IL-MP2 methods to clusters of this compound would yield highly reliable data on their interaction energetics, paving the way for the development of accurate force fields for large-scale simulations.

While the framework for these computational investigations is clear, the specific data and research findings for this compound are not yet part of the scientific record. The completion of such studies would undoubtedly provide a deeper understanding of this compound's chemical nature and potential applications.

Mechanistic Pathways Elucidation through Theoretical Modeling

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. For a compound like this compound, theoretical modeling could be employed to investigate various potential reactions, such as its synthesis, decomposition, or its role as a catalyst or intermediate in other chemical transformations.

The general approach to elucidating a mechanistic pathway involves:

Identification of Reactants, Products, and Intermediates: The first step is to define the starting materials and final products of the reaction of interest. Plausible intermediates that might be formed during the reaction are also hypothesized.

Geometry Optimization: The three-dimensional structures of all species (reactants, products, intermediates, and transition states) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (the highest energy point) along the reaction coordinate that connects reactants to products or intermediates. The successful location of a transition state provides a viable pathway for the reaction.

Frequency Calculations: These calculations are performed to characterize the stationary points found on the potential energy surface. For a minimum (reactant, product, or intermediate), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding minima (reactants and products), thus confirming that the located transition state correctly links the intended species.

Calculation of Activation Energies and Reaction Enthalpies: The difference in energy between the reactants and the transition state gives the activation energy, a crucial parameter for understanding the reaction kinetics. The energy difference between the reactants and products provides the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

For instance, in the synthesis of N-substituted pyridinium salts, theoretical modeling could be used to compare the feasibility of different synthetic routes, such as the direct N-alkylation of 3-acetylpyridine (B27631) with ethyl bromide. DFT calculations could predict the activation barrier for this SN2 reaction and provide insights into the electronic and steric factors that influence the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its properties and reactivity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Conformational Analysis:

The 3-Acetyl-N-ethylpyridinium cation possesses several rotatable bonds, primarily the C-C bond connecting the acetyl group to the pyridinium ring and the C-N and C-C bonds of the N-ethyl group. Rotation around these bonds can lead to different spatial arrangements, or conformers, each with a distinct energy.

A systematic conformational analysis of 3-Acetyl-N-ethylpyridinium would involve:

Scanning the Potential Energy Surface: The potential energy of the molecule is calculated as a function of the dihedral angles of the rotatable bonds. This can be done through a rigid scan (where the rest of the molecule is held fixed) or a relaxed scan (where the rest of the molecule is allowed to optimize at each step).

Identifying Stable Conformers: The minima on the potential energy surface correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Determining Rotational Barriers: The energy maxima on the potential energy surface represent the energy barriers for rotation between conformers.

The results of a conformational analysis are crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them. This information is vital for interpreting experimental data, such as NMR spectra, and for understanding how the molecule might interact with other species, such as in a biological system or a condensed phase.

Molecular Dynamics Simulations:

While conformational analysis provides a static picture of the stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes the molecule of interest and its surrounding environment (e.g., a solvent like water).

An MD simulation of this compound would provide insights into:

Conformational Dynamics: The simulation would show how the molecule samples different conformations over time, providing a more realistic picture of its flexibility than a static conformational analysis.

Solvation Structure: The simulation would reveal how solvent molecules arrange themselves around the cation and the bromide anion, which is crucial for understanding its solubility and reactivity in solution.

Transport Properties: By analyzing the trajectory of the ions over time, properties such as diffusion coefficients can be calculated.

Interionic Interactions: In concentrated solutions or in the solid state, MD simulations can be used to study the interactions between the 3-Acetyl-N-ethylpyridinium cations and the bromide anions.

The table below illustrates the kind of data that would be generated from a hypothetical molecular dynamics simulation of this compound in an aqueous solution.

ParameterHypothetical ValueDescription
Radius of Gyration (cation)3.5 ÅA measure of the compactness of the 3-Acetyl-N-ethylpyridinium cation.
Solvent Accessible Surface Area (SASA)250 ŲThe surface area of the cation that is accessible to solvent molecules.
Cation-Anion Radial Distribution Function (g(r)) Peak4.2 ÅThe most probable distance between the nitrogen atom of the cation and the bromide anion.
Self-Diffusion Coefficient (Cation)1.2 x 10⁻⁵ cm²/sA measure of the translational mobility of the cation in the solution.

It is important to reiterate that the values in this table are hypothetical and serve only to illustrate the type of information that could be obtained from such a study. Actual computational and theoretical investigations are required to determine the specific properties of this compound.

Reactivity and Mechanistic Studies of 3 Acetyl N Ethylpyridinium Bromide and Quaternary Pyridinium Salts

Nucleophilic Addition Reactions of Pyridinium (B92312) Salts

The electron-deficient nature of the pyridinium ring makes it susceptible to attack by nucleophiles. This fundamental reactivity forms the basis for the synthesis of various partially or fully saturated heterocyclic systems.

Formation of Dihydropyridines and Tetrahydropyridines

The reduction of pyridinium salts is a common method for the synthesis of dihydropyridine (B1217469) and tetrahydropyridine (B1245486) derivatives. The addition of two electrons to a pyridinium salt transforms it into a nucleophilic species that can react with various electrophiles. nih.gov Subsequent in-situ hydrolysis can yield a wide range of dihydropyridones. nih.gov

For instance, the reduction of N-substituted pyridinium salts can be achieved using various reducing agents. Rhodium-catalyzed transfer hydrogenation has been shown to be an efficient method for the reduction of pyridinium salts to both tetrahydropyridines and piperidines, depending on the substitution pattern of the pyridinium ring. liv.ac.uk This process is believed to proceed through the formation of a dihydropyridine intermediate. nih.gov The reaction of 1-methyl-, 1-benzyl-, and 1-benzoyl-4-ethoxycarbonylpyridinium salts with zinc and benzyl (B1604629) bromide regioselectively produces 1,4-dihydropyridines. rsc.org While some of these dihydropyridines are stable, others are readily reduced catalytically to the corresponding piperidines. rsc.org

The formation of tetrahydropyridines can also be achieved through the reduction of the initially formed dihydropyridines. For example, the action of zinc and benzyl bromide on 1-methyl- and 1-benzyl-3-ethoxycarbonylpyridinium salts, followed by catalytic hydrogenation, yields mixtures of 2- and 4-benzyl-5-ethoxycarbonyl-1,2,3,4-tetrahydropyridines. rsc.org The choice of reducing conditions and the substitution pattern on the pyridinium ring can influence the chemoselectivity of the reduction, leading to either tetrahydropyridines or fully saturated piperidines. liv.ac.ukchempedia.info

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of the addition is often influenced by the nature of the nucleophile and the reaction conditions. For example, in the reductive alkylation of 1-methyl- and 1-benzyl-3-ethoxycarbonylpyridinium salts, attack occurs at both the 2- and 4-positions. rsc.org However, with a bulkier N-benzoyl group, the reaction with zinc and benzyl bromide selectively yields the 4-benzyl-1,4-dihydropyridine derivative. rsc.org

Stereoselectivity is a crucial aspect when chiral pyridinium salts or chiral nucleophiles are employed, or when a new stereocenter is created during the addition. For example, a pronounced asymmetric induction was observed during the methylation of a specific pyridinium salt with a methylmagnesium iodide, leading to a high diastereomeric excess of the corresponding 2-methyl-2,3-dihydropyridone. capes.gov.br This outcome is rationalized by chelate-control during the alkylation step. capes.gov.br The development of stereoselective methods for the synthesis of dihydropyridine and tetrahydropyridine derivatives is an active area of research, with applications in the synthesis of biologically active molecules. acs.orgacs.org

Reactions Involving C-N Bond Cleavage in Quaternary Ammonium (B1175870) Salts

The cleavage of the C-N bond in quaternary ammonium salts, including pyridinium salts, is a significant transformation in organic synthesis. researchgate.net This process often requires activation of the C-N bond, which can be achieved by converting amines into quaternary ammonium salts, making them more susceptible to cleavage. researchgate.netrsc.org

The dealkylation of quaternary pyridinium salts can be accomplished using various reagents and conditions. For example, N-(2-cyanoethyl)- or N-benzylazolopyridinium quaternary salts can be dealkylated in the presence of bases. osi.lv Triphenylphosphine has also been shown to be an effective soft nucleophile for the demethylation of quaternary pyridinium salts. acs.org

In recent years, transition metal catalysis has emerged as a powerful tool for C-N bond cleavage. science.gov Nickel-catalyzed cross-coupling reactions of quaternary ammonium salts have been developed, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions often proceed through radical intermediates generated by the reduction of the ammonium salt. researchgate.net The mechanism can involve either an oxidative addition of the ammonium salt to a low-valent metal center or a single-electron transfer process to generate a radical species. researchgate.net

Base-Promoted Rearrangements in Pyridinium Frameworks

The presence of a positive charge on the nitrogen atom in pyridinium salts enhances the acidity of the protons on the adjacent carbon atoms. This property allows for the generation of ylides upon treatment with a strong base, which can then undergo various rearrangements.

Investigation of Stevens Rearrangement Analogues

The Stevens rearrangement is a well-known acs.orgrsc.org-sigmatropic rearrangement of ammonium and sulfonium (B1226848) ylides. wikipedia.orgnumberanalytics.com The reaction involves the migration of a group from the heteroatom to an adjacent carbanionic center. msu.edu The mechanism is complex and can involve either a concerted pathway or a stepwise process involving radical or ion pairs. wikipedia.org

In the context of pyridinium salts, the formation of a pyridinium ylide by deprotonation of an N-alkyl substituent can lead to Stevens-type rearrangements. researchgate.net These rearrangements can be used to construct new carbon-carbon bonds and access more complex molecular scaffolds. numberanalytics.comchempedia.info For instance, the Stevens rearrangement has been utilized in the synthesis of alkaloids and macrocycles. numberanalytics.com The stereoselectivity of the Stevens rearrangement is an important consideration and can be influenced by the reaction conditions and the structure of the ylide. numberanalytics.comnih.gov While the classic Stevens rearrangement involves a acs.orgrsc.org-shift, related rsc.orgrsc.org-sigmatropic rearrangements, such as the Sommelet-Hauser rearrangement, can also occur as competing pathways. wikipedia.orgmsu.edu The photochemical irradiation of pyridinium ylides can also induce rearrangements, leading to ring expansion or contraction. scispace.com

Pyridinium Salts as Radical Precursors in Organic Transformations

The ability of pyridinium salts to accept a single electron makes them excellent precursors for the generation of radicals. acs.orgacs.org This property has been extensively exploited in a variety of organic transformations, particularly with the advent of photoredox catalysis. rsc.orgparker-jenkins.com

Upon single-electron reduction, N-functionalized pyridinium salts form a neutral radical species, which can then fragment to release a carbon-, nitrogen-, or oxygen-centered radical. acs.orgrsc.orgacs.org This process offers a mild and efficient way to generate radicals under conditions that are often compatible with a wide range of functional groups. rsc.orgrsc.org

The generated radicals can participate in a plethora of reactions, including additions to alkenes and alkynes, cross-coupling reactions, and cyclizations. rsc.orgrsc.orgacs.org For example, alkyl radicals generated from pyridinium salts have been used in deaminative functionalization reactions and Minisci-type reactions. rsc.org The regioselectivity and stereoselectivity of these radical reactions are key challenges and are actively being investigated. rsc.orgnih.gov The combination of photoredox catalysis with transition metal catalysis has further expanded the scope of these transformations, enabling novel cross-electrophile coupling reactions. rsc.orgacs.org

Table of Reaction Types and Intermediates

Reaction TypeKey Intermediate(s)Resulting Product(s)
Nucleophilic AdditionDihydropyridine, EnamineDihydropyridines, Tetrahydropyridines, Piperidines
C-N Bond CleavageRadical, Organometallic speciesDealkylated pyridines, Cross-coupled products
Base-Promoted RearrangementPyridinium ylideRearranged amines/ethers
Radical GenerationPyridyl radical, Alkyl/Aryl radicalFunctionalized heterocycles, Cross-coupled products

Visible Light-Mediated Radical Processes

The use of visible light to initiate radical reactions has become a cornerstone of modern synthetic chemistry, offering mild and efficient pathways for bond formation. N-functionalized pyridinium salts are excellent precursors for generating radical species under photoredox conditions. nih.govwhiterose.ac.uk This approach often circumvents the need for harsh reaction conditions typically associated with classical radical chemistry. nih.gov

The general mechanism involves the single-electron reduction of the pyridinium salt. This can be achieved through the excitation of a photocatalyst by visible light, which then transfers an electron to the pyridinium salt. whiterose.ac.uk Alternatively, some pyridinium salts can form an electron donor-acceptor (EDA) complex with a suitable electron-rich donor, which can absorb light to initiate the electron transfer process without an external photocatalyst. nih.gov Upon accepting an electron, the pyridinium cation is converted into a neutral radical. Subsequent fragmentation of the N-substituent bond can then generate a desired radical species. whiterose.ac.uk

For instance, N-aminopyridinium salts can be used to generate nitrogen-centered radicals, while specially designed N-alkyl or N-acyl salts can serve as precursors for carbon-centered radicals. whiterose.ac.ukresearchgate.net These photochemically generated radicals can participate in a wide array of reactions, including addition to olefins and other unsaturated systems, enabling complex molecule synthesis under mild conditions. whiterose.ac.ukchemrxiv.org A three-component dicarbofunctionalization of styrenes has been developed using benzylic pyridinium salts as radical precursors under visible light, highlighting the power of this method to rapidly build molecular complexity. whiterose.ac.uk

Table 1: Examples of Visible Light-Mediated Radical Reactions with Pyridinium Salt Derivatives

Pyridinium Salt TypeRadical GeneratedSubsequent ReactionCatalyst/ConditionsRef.
Benzylic Katritzky SaltBenzylic RadicalDicarbofunctionalization of styrenesVisible light, photocatalyst whiterose.ac.uk
N-(Acyloxy)phthalimideAlkyl RadicalC4-Alkylation of pyridinesIridium photocatalyst, blue LED researchgate.net
N-Aminopyridinium SaltAminating & Pyridylating ReagentAminopyridylation of alkenesEosin Y photocatalyst researchgate.net
Pyridine (B92270) N-oxidePyridine N-oxy RadicalCarbohydroxylation of α-olefinsAcridinium photocatalyst chemrxiv.orgnih.gov

This table showcases the versatility of pyridinium-derived species in photoredox catalysis. The specific reactivity of 3-Acetyl-N-ethylpyridinium bromide would depend on the reaction conditions and the desired radical pathway.

Site-Selective C-H Functionalization via N-Functionalized Pyridinium Salts

Direct C-H functionalization of pyridines is a powerful tool in synthetic chemistry, but controlling the position of the new bond (regioselectivity) is a significant challenge. nih.gov The pyridine ring has multiple potential reaction sites, and classical methods like the Minisci reaction, which operates under strongly acidic conditions, can lead to mixtures of isomers. nih.gov

N-functionalization of the pyridine nitrogen to create pyridinium salts is a highly effective strategy to overcome this limitation. nih.gov Activating the pyridine ring in this manner allows for exquisite regiocontrol, typically directing functionalization to the C2 and C4 positions under mild, acid-free conditions. nih.gov This approach is particularly valuable for the late-stage functionalization of complex molecules, where preserving sensitive functional groups is crucial. nih.gov

The N-substituent itself plays a critical role in dictating the reaction's outcome and mechanism. Different substituents (e.g., N-oxy, N-amino, N-acyl) can be chosen to tune the electronic properties and reactivity of the pyridinium salt. nih.gov For example, photoredox-catalyzed methods using N-(acyloxy)phthalimides as radical precursors have been shown to achieve selective C4-alkylation of pyridines after a deblocking step. researchgate.net This level of control allows chemists to selectively modify specific positions on the pyridine scaffold, which would be difficult to achieve otherwise. While functionalization at the C2 and C4 positions is well-established, achieving selectivity at the C3 (meta) position remains a more significant challenge. nih.gov

Table 2: Site-Selectivity in the Functionalization of N-Functionalized Pyridines

N-Substituent TypeReaction TypePosition(s) FunctionalizedConditionsRef.
N-AminoAminopyridylationC4Photocatalytic researchgate.net
N-(Acyloxy)AlkylationC4Photoredox Catalysis researchgate.net
PicolinamideAlkenylationC3Rh(III) Catalysis nih.gov
Non-directedArylationC3Pd(II)/phen Catalysis nih.gov

This table illustrates how the choice of N-functionalization and reaction conditions can direct the addition of new groups to specific positions on the pyridine ring.

Oxidation and Reduction Chemistry of the Pyridinium Ring System

The introduction of a permanent positive charge on the nitrogen atom in a pyridinium salt, such as this compound, renders the aromatic ring electron-deficient. This electronic feature significantly enhances the reactivity of the ring towards both reduction and oxidation compared to its parent pyridine.

Reduction:

The electron-deficient pyridinium ring is readily reduced. The outcome of the reduction depends on the reagents and conditions employed. Catalytic hydrogenation, for example using catalysts based on palladium, nickel, or cobalt, can fully saturate the ring to yield the corresponding piperidine (B6355638) derivative. Milder reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, typically result in partial reduction to afford 1,2- or 1,4-dihydropyridine (B1200194) derivatives. The presence of an electron-withdrawing group, like the acetyl group at the C3 position in this compound, is expected to make the ring even more susceptible to reduction by lowering the potential required. In some cases, reduction can lead to ring-opening reactions, such as the Reductive Zincke Reaction, which transforms pyridinium salts into δ-amino ketones.

Oxidation:

While the pyridinium nitrogen itself is already in a high oxidation state, the parent pyridine can be oxidized at the nitrogen atom, typically using peracids, to form a pyridine N-oxide. These N-oxides are versatile intermediates themselves. For instance, they can be oxidized via a single-electron transfer process under photoredox conditions to generate pyridine N-oxy radicals, which can then engage in further reactions like the anti-Markovnikov carbohydroxylation of olefins. chemrxiv.orgnih.gov The pyridinium ring itself is generally resistant to further oxidation under typical conditions due to its electron-deficient nature.

Table 3: Reduction Products of the Pyridinium Ring System

Reagent / ConditionProduct(s)Type of Reduction
Catalytic Hydrogenation (e.g., H₂, Pd/C)PiperidinesFull Saturation
Sodium Borohydride (NaBH₄)DihydropyridinesPartial Reduction
Lithium Aluminum Hydride (LiAlH₄)DihydropyridinesPartial Reduction
Formic Acid / Triethylamine / Rhodium Catalystδ-Amino KetonesReductive Ring-Opening

This table summarizes common reduction pathways for the pyridinium ring, a core structure in this compound.

Advanced Applications in Interdisciplinary Research

Pyridinium (B92312) Salts in Ionic Liquid Design and Application

Ionic liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature. They are considered a new class of solvents with unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics. researchgate.net Pyridinium-based ionic liquids are a significant category of ILs, valued for their adjustable structure and versatile applications. researchgate.net The properties of these ionic liquids can be finely tuned by modifying the substituents on the pyridine (B92270) ring and by selecting different anions. researchgate.netresearchgate.net

N-Ethylpyridinium bromide is a key example of a pyridinium-based ionic liquid. nih.gov Its utility in various applications stems from its distinct chemical and physical properties. In organic synthesis, N-Ethylpyridinium bromide functions as a phase transfer catalyst, enhancing reaction rates between reactants in immiscible phases. nih.gov This is particularly beneficial in the synthesis of complex molecules, such as those required for pharmaceuticals. nih.gov

The solubility characteristics of N-Ethylpyridinium bromide also contribute to its versatility. nih.gov Its ability to dissolve a wide range of polar and nonpolar substances makes it an attractive solvent for diverse chemical processes. researchgate.net Furthermore, its ionic nature and thermal stability are advantageous in green chemistry, as it can be used in high-temperature reactions without the risk of evaporation and is often recyclable, reducing the environmental impact compared to traditional organic solvents. researchgate.netnih.gov

Pyridinium-based ionic liquids are widely used as electrolytes in electrochemical devices due to their high ionic conductivity and broad electrochemical stability window. researchgate.net These properties are crucial for applications in batteries, supercapacitors, and other energy storage systems. researchgate.netnih.gov The strategic functionalization of the pyridinium cation and the choice of the anion allow for the optimization of these electrochemical properties. researchgate.net

Research has shown that the structure of the pyridinium cation, including the length and position of alkyl chains, significantly influences the properties of the resulting ionic liquid, such as viscosity and conductivity. tubitak.gov.tr For instance, pyridinium-based protic ionic liquids have demonstrated very low viscosities and high conductivities, which are critical for efficient charge transport in energy-storage devices. tubitak.gov.tr The thermal stability of pyridinium ionic liquids also makes them suitable for high-temperature electrochemical applications where conventional electrolytes might degrade. researchgate.net The anion also plays a crucial role; for example, bromide anions can enhance the hydrolytic activity of enzymes in ionic liquid-based systems more effectively than other anions like tetrafluoroborate. nih.gov

Ionic Liquid TypeKey PropertyApplicationReference
Pyridinium-based Protic Ionic LiquidsLow viscosity (2.77 to 87.9 cP) and high conductivity (1.10 to 11.25 mS cm⁻¹)Electrolytes in metal-oxide based electrochemical capacitors tubitak.gov.tr
N-(hydroxyethyl) functionalized pyridinium ILsTunable physicochemical and electrochemical properties based on alkylationDesigned for specific electrochemical applications tandfonline.com
N-Ethylpyridinium BromideActs as an electrolyteBatteries and supercapacitors nih.gov

Pyridinium Structures in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the molecules are non-covalent. Pyridinium structures are valuable building blocks in this field due to their ability to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and ion-pairing.

The charged pyridinium ring is a key component in the design of synthetic host molecules capable of encapsulating guest species. These host-guest complexes are formed through a combination of stabilizing interactions. For example, a host composed of hexameric platforms with alternating pyridinium and phenyl rings can form a stable complex with guest molecules like benzotrithiophene derivatives. thepharmajournal.com The stability of such complexes is significantly influenced by London dispersion forces, as well as polarization and electrostatic interactions. thepharmajournal.com

The self-assembly of pyridinium-based structures can lead to the formation of well-organized, functional architectures. For instance, coordination compounds involving pyridinium-containing ligands like 4,4′-azobis(pyridine) can self-assemble into porous frameworks. researchgate.net These frameworks can incorporate other molecules as guests, held in place by π-π stacking and hydrogen bonding interactions. researchgate.net The ability to create such ordered structures with tunable cavities is of great interest for applications in separation science, catalysis, and materials science. nih.gov

Host SystemGuest Molecule(s)Key InteractionsResulting Structure/ApplicationReference
HexaCage6+ (alternating pyridinium and phenyl rings)Benzotrithiophene (BTT) and its alkylated derivative (THBTT)π-π stacking, C-H···π, London dispersion, electrostatic interactionsMechanically interlocked nanometric host-guest pairs thepharmajournal.com
Mn(II) coordination compounds with 4,4′-azobis(pyridine) (azpy)Coordination-free azpyπ-π stacking, C-H···N hydrogen bondingMicroporous framework with incorporated guest molecules researchgate.net
1,4-bis(neopentyloxy)pillar arenePyridineHost-guest interactions with aliphatic regions of the hostOne-dimensional channels in a crystal network for potential use in adsorption and separation nih.gov

Enzyme-Mimicking Systems and Cofactor Analogues

The structural motifs found in pyridinium compounds are also present in vital biological molecules. This has inspired the development of synthetic systems that mimic the function of enzymes and cofactors, with the goal of creating robust and efficient catalysts for a variety of chemical transformations.

While specific studies on N-Ethyl-1,4-dihydronicotinamide are not abundant, the broader class of 1,4-dihydropyridine (B1200194) derivatives, to which it belongs, is of great significance in biocatalysis. The 1,4-dihydropyridine core is structurally analogous to the active part of the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme, which is a key player in biological redox reactions. thepharmajournal.com This resemblance has led to the investigation of synthetic 1,4-dihydropyridine derivatives as biomimetic cofactors. researchgate.net

In many enzyme-catalyzed reduction reactions, the expensive natural cofactor NAD(P)H is consumed. nih.gov A critical challenge for the industrial application of these enzymes is the need for an efficient system to regenerate the cofactor. Synthetic 1,4-dihydropyridine derivatives can serve as less expensive and more stable substitutes for natural cofactors. researchgate.net

The regeneration of these biomimetic cofactors is essential for their practical use. Research has focused on developing enzymatic regeneration systems. For example, an engineered glucose dehydrogenase has been shown to be active with biomimetic cofactors having a nicotinamide ring structure. researchgate.net This allows for an enzyme-coupled regeneration process, enabling the continuous use of the synthetic cofactor in a biocatalytic cycle. researchgate.net Such systems, where the cofactor is recycled in a closed-loop, are highly desirable as they improve the economic feasibility and sustainability of biocatalytic processes. nih.gov The development of these "self-sufficient" redox processes represents a significant advancement in the field. nih.gov

Exploration of Oxygen Transfer Capabilities with Metallobio-Inspired Catalysts

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically investigating the application of 3-acetyl-N-ethylpyridinium bromide as a component in metallobio-inspired catalysts for oxygen transfer reactions. While the broader fields of pyridinium salt chemistry, metallobio-inspired catalysis, and oxygen transfer reactions are well-established areas of study, the direct intersection concerning this specific compound appears to be an unexplored area of research.

Metallobio-inspired catalysts often mimic the active sites of metalloenzymes, such as cytochrome P450, which are highly efficient in catalyzing oxidation reactions, including the transfer of oxygen atoms to a substrate. These biomimetic systems frequently employ a central metal ion, such as iron, manganese, or ruthenium, coordinated to a ligand that modulates its catalytic activity. Pyridinium-based compounds can, in principle, function as ligands in such systems. The positively charged pyridinium nitrogen can influence the electronic properties of the metal center, which is a critical factor in the activation of molecular oxygen and subsequent oxygen transfer.

However, searches of scholarly databases and chemical literature have not yielded any studies that specifically utilize this compound in this capacity. Research on N-alkyl pyridinium salts has demonstrated their potential as metal-free catalysts in certain oxidation reactions, and pyridinium moieties have been studied as axial ligands in metalloporphyrin-based catalysts to modulate their reactivity. Yet, no detailed research findings, catalytic performance data, or mechanistic studies are available for this compound within the context of metallobio-inspired oxygen transfer.

The acetyl group at the 3-position of the pyridinium ring introduces an electron-withdrawing keto functional group, which would be expected to alter the electronic and steric properties of the pyridinium ring compared to simpler N-alkyl pyridinium salts. This structural feature could potentially influence its coordination to a metal center or its role in a catalytic cycle. Nevertheless, without experimental data or theoretical studies, any discussion of its potential effects remains speculative.

Data on Catalytic Performance

Due to the lack of specific research on the catalytic application of this compound in metallobio-inspired oxygen transfer, no data tables of detailed research findings can be provided. The scientific community has not yet published reports on reaction conditions, catalyst efficiency, substrate scope, or product yields for such a system.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of N-alkylpyridinium salts often involves refluxing the corresponding pyridine (B92270) with an alkyl halide, potentially in an organic solvent. nih.gov Future research will likely focus on developing more environmentally benign and efficient synthetic protocols for 3-Acetyl-N-ethylpyridinium bromide.

Key areas for investigation include:

Solvent-free Synthesis: Adapting solvent-free, solid-phase methods, which have proven successful for other substituted pyridinium (B92312) bromides, could significantly reduce waste and simplify purification. nih.govacs.org These methods are noted for being less toxic and requiring substantially shorter reaction times. nih.gov

Ultrasound and Microwave-Assisted Synthesis: The use of ultrasound irradiation or microwave assistance are promising green alternatives. rsc.orgnih.gov These techniques can accelerate reaction rates, improve yields, and often allow for reactions to be conducted at lower temperatures or without a solvent. For instance, microwave-assisted flow synthesis of pyridinium salts has been shown to achieve high yields with residence times under 10 minutes. rsc.org

Use of Greener Solvents: Exploring the synthesis in greener solvents, such as ethanol (B145695) or even water, could improve the environmental profile of the production process. nih.gov The selection of the solvent can be critical, as the properties of pyridinium salts can be tuned by the choice of counter-anion and solvent system. nih.gov

Exploration of Novel Reactivity and Catalytic Cycles

Pyridinium salts are known for their utility as catalysts and reagents in a variety of organic transformations, including Diels-Alder, Friedel-Crafts, and Suzuki reactions. alfa-chemistry.com The unique electronic and steric properties conferred by the 3-acetyl and N-ethyl groups on the pyridinium ring of this compound suggest a rich and underexplored reactive landscape.

Future research should aim to:

Investigate Catalytic Activity: Systematically screen this compound as a catalyst in reactions where other pyridinium salts have shown promise, such as the synthesis of β-amino carbonyl compounds and other multi-component reactions. nih.govacs.orgresearchgate.net The electron-withdrawing acetyl group could modulate the catalytic activity in unique ways compared to simple alkyl- or amino-substituted pyridinium salts.

Probe Acyl Transfer Reactions: The acetylpyridinium ion is a known intermediate in pyridine-catalyzed acyl transfer reactions. acs.org A detailed kinetic and mechanistic study of this compound in such transformations could reveal its potential as a highly efficient acyl transfer agent.

Utilize as a Precursor for Pyridinium Ylides: Pyridinium salts are precursors to pyridinium ylides, which are versatile intermediates in the synthesis of various heterocyclic compounds. rsc.org Exploring the generation and subsequent reactivity of the ylide derived from this compound could open new synthetic pathways.

Advanced Computational Predictions for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. mdpi.comresearchgate.netscielo.br For this compound, computational studies can provide deep insights and guide the rational design of new derivatives for specific applications.

Future computational work should focus on:

Structural and Electronic Properties: Calculating properties such as the distribution of Mulliken charges, frontier molecular orbitals (HOMO-LUMO), ionization potential, and electron affinity to understand the compound's intrinsic reactivity. researchgate.netscielo.br

Conformational Analysis: Modeling the rotational dynamics around the exocyclic C-N bond to understand how the orientation of the ethyl group relative to the pyridinium ring affects stability and reactivity, similar to studies on other N-substituted pyridinium salts. mdpi.comnih.gov

Catalyst and Materials Design: Using computational models to predict how modifications to the structure of this compound (e.g., changing the anion, adding substituents) would affect its performance as a catalyst or its properties as a component in materials for energy storage. thieme-connect.deresearchgate.net This predictive capability can significantly accelerate the discovery of new functional molecules.

Table 1: Key Computational Parameters for Rational Design of this compound Derivatives

ParameterSignificancePotential Application
HOMO-LUMO Energy Gap Indicates electronic excitability and chemical reactivity.Design of catalysts and electronic materials.
Mulliken Charges Describes the electron distribution within the molecule.Understanding intermolecular interactions and reaction mechanisms.
Ionization Potential (IP) The energy required to remove an electron.Predicting redox potential for energy storage applications.
Electron Affinity (EA) The energy released when an electron is added.Assessing suitability as an electron acceptor in electronic devices.
Rotational Energy Barriers Determines conformational preferences and rigidity.Designing molecules with specific shapes for host-guest chemistry or materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. rsc.orgnih.gov The integration of automated platforms with machine learning algorithms can further accelerate the optimization of reaction conditions.

The future synthesis of this compound and its derivatives could be revolutionized by:

Developing Continuous Flow Syntheses: Adapting the synthesis of pyridinium salts to continuous flow reactors can lead to higher production rates and yields. rsc.orgnih.gov This has been successfully demonstrated for the synthesis of butylpyridinium bromide, where a multi-objective Bayesian optimization platform was used to simultaneously optimize yield and production rate. rsc.org

Implementing Automated Optimization: Utilizing human-in-the-loop machine learning and automated platforms can rapidly identify optimal reaction conditions (temperature, residence time, stoichiometry) for the synthesis of this compound. nih.gov

Integrating In-line Analysis: Coupling flow reactors with in-line analytical techniques, such as low-field Nuclear Magnetic Resonance (NMR) spectroscopy, allows for real-time monitoring and optimization of the reaction, reducing the need for laborious offline analysis. nih.gov

Expanding Applications in Materials Science and Energy Storage Research

Pyridinium-based ionic liquids and polymers are at the forefront of research in materials science and energy storage due to their tunable structures, thermal stability, and ionic conductivity. rsc.orglongdom.org The specific functionalities of this compound make it a compelling candidate for these advanced applications.

Future research avenues include:

Poly(ionic liquid) Synthesis: Using this compound as a monomer or a functionalizing agent for the synthesis of novel poly(ionic liquids) (PILs). The properties of these polymers, such as their glass transition temperature (Tg) and thermal stability, can be tailored by the degree of functionalization. rsc.org

Electrolytes for Redox Flow Batteries: Investigating its use as a component in electrolytes for non-aqueous or bromine-based redox flow batteries. nih.govresearchgate.netconfex.comnih.gov Pyridinium electrolytes are promising for energy storage, and the acetyl group may influence the redox potential and stability of the charged species. nih.govconfex.com Computational studies can help predict its redox behavior and guide the development of more stable and efficient electrolytes. confex.com

Advanced Materials: Exploring its role in other material applications, such as in dye-sensitized solar cells, as a phase transfer catalyst, or in processes for the separation of organic compounds. innospk.com The unique combination of the acetyl functionality and the pyridinium salt structure could lead to materials with novel properties.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-Acetyl-N-ethylpyridinium bromide?

A common approach involves nucleophilic substitution or quaternization reactions. For example, reacting pyridine derivatives with alkyl bromides (e.g., ethyl bromide) in a polar aprotic solvent like chloroform under reflux conditions, with a base such as K₂CO₃ to deprotonate intermediates. Post-synthesis, purification via recrystallization (e.g., using ethyl acetate or acetic acid) is typical. Characterization should include ¹H/¹³C NMR to confirm quaternization and IR spectroscopy to verify acetyl group incorporation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : To identify proton environments (e.g., ethyl and acetyl substituents) and confirm the pyridinium ring structure.
  • IR Spectroscopy : To detect carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Br bonds.
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation.
    Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. How can researchers determine key physical properties (e.g., solubility, melting point) of this compound?

  • Solubility : Test in solvents like water, ethanol, or chloroform, noting polarity trends. Pyridinium salts are often water-soluble due to ionic character.
  • Melting Point : Use differential scanning calorimetry (DSC). For related compounds (e.g., 1-Ethylpyridinium bromide), melting points range from 119–122°C, suggesting similar thermal behavior .
  • Hygroscopicity : Monitor mass changes under controlled humidity.

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile bromides.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb with inert materials (e.g., silica gel) and avoid water contact to prevent exothermic reactions .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

Under acidic conditions, the pyridinium ring may undergo hydrolysis. In basic environments, deprotonation could destabilize the cation. Preliminary tests should involve pH-dependent stability assays (e.g., monitoring decomposition via HPLC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Choice : Chloroform or acetonitrile enhances ionic intermediate stability.
  • Temperature Control : Reflux (~60°C) balances reaction rate and side-product minimization.
  • Stoichiometry : Excess alkyl bromide (1.2–1.5 equivalents) drives quaternization to completion.
    Post-reaction, gradient recrystallization (e.g., ethyl acetate → hexane) improves purity .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
  • Computational Modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT Calculations : Use software like Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution.
  • NIST Data Validation : Cross-reference computed vibrational frequencies (IR) with experimental data .

Q. How can thermal decomposition pathways be analyzed experimentally?

  • Thermogravimetric Analysis (TGA) : Track mass loss vs. temperature to identify decomposition stages.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., acetyl or ethyl fragments). For related bromides, decomposition onset occurs at ~200°C .

Q. What mechanistic insights can be gained from studying substituent effects on the pyridinium core?

  • Comparative Kinetics : Synthesize analogs (e.g., N-propyl or N-benzyl derivatives) and measure reaction rates.
  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps in quaternization.
  • Electrochemical Studies : Cyclic voltammetry reveals redox behavior linked to acetyl/ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.